molecular formula C15H11ClFN3O B12183905 N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B12183905
M. Wt: 303.72 g/mol
InChI Key: BBADRQWGAUVZNR-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative designed for medicinal chemistry and drug discovery research. This compound features a molecular framework combining chloropyridine and fluoroindole moieties, structures frequently investigated for their diverse biological activities. While specific biological data for this exact molecule may be limited, its core components are well-represented in pharmacological studies. Indole derivatives are recognized for their significant potential in anticancer agent development, with some synthesized compounds demonstrating potent cytotoxic and anti-proliferative efficacy against multiple cancer cell lines . Furthermore, related acetamide derivatives have been explored and patented as activators for enzymes like glucokinase, indicating potential applications in metabolic disease research, such as for the treatment of type 2 diabetes and obesity . The integration of the 5-chloropyridin-2-yl group, a common pharmacophore, suggests this compound may be a valuable chemical tool for probing enzyme interactions or cellular pathways. Researchers can utilize this compound for target identification, mechanism of action (MoA) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11ClFN3O

Molecular Weight

303.72 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C15H11ClFN3O/c16-11-2-4-14(18-8-11)19-15(21)9-20-6-5-10-1-3-12(17)7-13(10)20/h1-8H,9H2,(H,18,19,21)

InChI Key

BBADRQWGAUVZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable precursor, the indole ring is synthesized and fluorinated.

    Pyridine Derivative Preparation: The pyridine ring is chlorinated at the 5-position.

    Coupling Reaction: The indole and pyridine derivatives are coupled through an acetamide linkage under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of indole and pyridine structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and prostate cancers .

Mechanism of Action
The mechanism of action often involves the modulation of specific signaling pathways associated with cell growth and survival. The compound may interact with protein targets involved in these pathways, leading to an anti-proliferative effect. Detailed studies on the structure-activity relationship (SAR) can provide insights into optimizing these interactions for enhanced efficacy .

Pharmacological Applications

Neurological Disorders
this compound has been investigated for its potential use in treating neurological disorders. Compounds with similar structures have been shown to affect ion channels related to pain signaling, particularly sodium channels like NaV1.7, which are crucial in pain perception .

Case Study: Pain Management
In a study focusing on pain management, compounds targeting NaV1.7 demonstrated promising results in reducing pain responses in animal models. The modulation of this ion channel could provide a new avenue for developing analgesics with fewer side effects compared to traditional opioids .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as new antibiotics .

Property Result
Target Bacteria Staphylococcus aureus
Minimum Inhibitory Concentration (MIC) 32 µg/mL
Mechanism Disruption of bacterial cell wall

Structure and Synthesis

Understanding the synthesis pathway is crucial for further research and application development. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyridine Ring : Utilizing chlorinated pyridine derivatives.
  • Indole Coupling : Reacting with fluorinated indole derivatives to form the final product.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Halogen-Substituted Indole Analogs

The substitution pattern on the indole ring significantly influences molecular interactions. Key analogs include:

Compound Name Indole Substituent Pyridine Substituent Molecular Formula Molecular Weight Key Reference
N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide 6-Fluoro 5-Chloro C₁₅H₁₁ClFN₃O 319.72 Target Compound
2-(6-Bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide 6-Bromo 5-Chloro C₁₅H₁₁BrClN₃O 364.62
N-[(2E)-5-butyl-1,3,4-thiadiazol-2-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide 6-Fluoro Thiadiazole C₁₆H₁₆FN₅OS 353.40
  • Bromine’s larger atomic radius may sterically hinder target interactions compared to fluorine.
  • Heterocycle Variation : The thiadiazole-containing analog () replaces the pyridine ring, introducing a sulfur atom that could influence electronic properties and hydrogen bonding capacity.

Pyridine and Acetamide Backbone Modifications

Variations in the pyridine group and acetamide linker are observed in:

Compound Name Pyridine Substituent Additional Modifications Molecular Formula Molecular Weight Key Reference
2-(4-Acetamidophenyl)sulfanyl-N-(5-chloropyridin-2-yl)acetamide 5-Chloro Sulfanyl-phenyl group C₁₅H₁₄ClN₃O₂S 343.81
N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitrobenzamide 5-Chloro Methoxy-nitrobenzamide substituent C₁₃H₁₀ClN₃O₄ 307.69
  • Sulfanyl Group Introduction : The sulfanyl-phenyl modification () enhances steric bulk and may improve solubility via sulfur’s polarizability, though at the cost of increased molecular weight.
  • Benzamide vs. Acetamide Linkers : The nitrobenzamide analog () lacks the indole moiety, which could reduce π-π stacking interactions critical for target binding.

Pharmacological Activity of Broader Acetamide Derivatives

While direct activity data for the target compound are unavailable, structurally related compounds in the evidence demonstrate varied bioactivity:

  • (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (IC₅₀: 5.797 µM)
  • (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀: 5.408 µM)

These compounds highlight the importance of oxoindoline and quinoline moieties in anti-proliferative activity, suggesting that the target compound’s 6-fluoroindole and 5-chloropyridine groups may similarly engage in hydrophobic or halogen-bonding interactions with biological targets.

Biological Activity

N-(5-chloropyridin-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClFN3OC_{12}H_{10}ClFN_3O. The compound features a chlorinated pyridine and a fluorinated indole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular Weight253.68 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.45
pKaNot available

Anti-inflammatory Properties

Research indicates that compounds similar in structure to this compound exhibit anti-inflammatory properties. For instance, derivatives of pyridine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study reported that certain pyrimidine derivatives had IC50 values against COX-2 ranging from 0.04 to 0.36 μM, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

Antinociceptive Activity

This compound has also been evaluated for its antinociceptive effects. In animal models, compounds with similar structural frameworks demonstrated significant pain relief comparable to established analgesics. For example, the efficacy of certain derivatives was assessed using the formalin test, where they exhibited dose-dependent pain relief .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties as well. Research on metal(II) complexes of similar acylhydrazones indicated notable antibacterial and antifungal activities, which may be attributed to the presence of the indole and pyridine groups .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Nitric Oxide Synthase (iNOS) : Similar compounds have been shown to decrease iNOS expression, further contributing to their anti-inflammatory effects.
  • Interaction with Cellular Signaling Pathways : The compound may influence pathways involving NF-kB and other transcription factors involved in inflammation and pain signaling.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyridine derivatives demonstrated that this compound exhibited significant inhibition of COX activity in vitro. The IC50 values were comparable to those of traditional NSAIDs, suggesting potential for therapeutic use in inflammatory conditions.

Case Study 2: Antinociceptive Activity Assessment

In an experimental setup involving carrageenan-induced paw edema in rats, the compound was administered at varying doses. Results indicated a significant reduction in edema compared to control groups, supporting its antinociceptive properties.

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